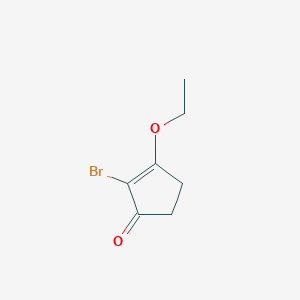

2-Bromo-3-ethoxycyclopent-2-enone

Description

Significance of Cyclopentenone Scaffolds in Modern Organic Synthesis

Cyclopentenone frameworks are pivotal structural motifs in a vast array of biologically active natural products and medicinally important compounds. researchgate.netnih.gov Their prevalence stems from the diverse reactivity of the enone functionality, which allows for a multitude of chemical transformations. nih.gov The five-membered ring system, coupled with the conjugated system of a double bond and a ketone, provides a versatile platform for the construction of complex molecular architectures. researchgate.net Methods such as the Nazarov cyclization, Pauson-Khand reaction, and various organocatalyzed reactions are commonly employed for the synthesis of these valuable scaffolds. nih.govorganic-chemistry.org The ability to introduce a wide range of substituents onto the cyclopentenone ring further enhances its utility as a synthetic intermediate. researchgate.netnih.gov

Strategic Importance of Halogenated and Alkoxy-Substituted Cyclopentenones

The strategic placement of halogen and alkoxy groups on the cyclopentenone ring significantly amplifies its synthetic potential. A halogen, such as bromine, serves as an excellent leaving group in nucleophilic substitution reactions and as a handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of an alkoxy group, like an ethoxy group, can influence the regioselectivity of reactions by modulating the electronic properties of the enone system. This dual functionalization provides a powerful tool for chemists to orchestrate complex synthetic sequences with high levels of control.

Research Landscape and Focus Areas for 2-Bromo-3-ethoxycyclopent-2-enone

Current research on this compound is centered on its application as a key intermediate in the synthesis of novel organic compounds. Investigations are focused on exploring its reactivity with various nucleophiles and its participation in transition metal-catalyzed cross-coupling reactions. The development of efficient and stereoselective methods for its synthesis is also an active area of research. The unique combination of the bromo and ethoxy substituents on the cyclopentenone core makes it an attractive starting material for the construction of densely functionalized and stereochemically complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-ethoxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c1-2-10-6-4-3-5(9)7(6)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEROMHXUKREOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444008 | |

| Record name | 2-Bromo-3-ethoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226703-16-8 | |

| Record name | 2-Bromo-3-ethoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Ethoxycyclopent 2 Enone

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond and the carbonyl carbon in 2-Bromo-3-ethoxycyclopent-2-enone makes it a prime substrate for nucleophilic attack. Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon of the enone system (conjugate or 1,4-addition). The regioselectivity of this addition is highly dependent on the nature of the nucleophile.

Conjugate Addition Chemistry (e.g., Michael Reactions)

Conjugate addition, or the Michael reaction, is a characteristic transformation for α,β-unsaturated carbonyl compounds. In this reaction, a soft nucleophile adds to the β-carbon of the enone. While specific studies on this compound are not extensively documented, research on the closely related α-bromo-2-cyclopentenone provides significant insight into this reactivity.

Studies have shown that biological thiols, such as those found in peptides and low molecular weight compounds like 2-mercaptoethanol, readily undergo conjugate addition to α-bromo-2-cyclopentenone. nih.govnih.gov The reaction proceeds via an initial Michael addition of the thiol to the β-carbon. This is followed by a rapid intramolecular nucleophilic substitution where the newly formed thiolate displaces the adjacent bromide ion, yielding a highly reactive episulfonium ion intermediate. nih.govnih.gov This intermediate is a potent alkylating agent. This pathway suggests that soft nucleophiles, particularly thiols, favor conjugate addition over direct attack at the carbonyl or substitution of the vinyl bromide. Other typical Michael donors, such as amines and stabilized carbanions (enolates), are also expected to undergo conjugate addition. researchgate.net

| Michael Donor (Nucleophile) | Intermediate/Product Type | Key Feature of Reaction |

|---|---|---|

| Thiols (R-SH) | Episulfonium ion intermediate | Initial 1,4-addition followed by intramolecular bromide displacement. nih.govnih.gov |

| Amines (R₂NH) | β-Amino ketone | Direct 1,4-addition product. |

| Enolates (e.g., from malonates) | 1,5-Dicarbonyl compound | Classic Michael addition for C-C bond formation. researchgate.net |

Reactivity with Organometallic Reagents (e.g., Grignard Reagents, Organolithium)

The reaction of α,β-unsaturated ketones with organometallic reagents can proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition. The outcome is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.

Grignard (RMgX) and Organolithium (RLi) Reagents: These are considered "hard" nucleophiles. Due to the significant electrostatic character of the carbon-metal bond, they react preferentially with the hard electrophilic center of the enone system, which is the carbonyl carbon. Therefore, the reaction of this compound with Grignard or organolithium reagents is expected to yield the 1,2-addition product, a tertiary allylic alcohol, leaving the carbon-carbon double bond intact.

Organocuprates (R₂CuLi): In contrast, organocuprates, also known as Gilman reagents, are "soft" nucleophiles. They selectively add to the soft electrophilic β-carbon of the enone system. masterorganicchemistry.comyoutube.commasterorganicchemistry.com This results in a 1,4-conjugate addition, forming a new carbon-carbon bond at the β-position and generating a lithium enolate intermediate, which is subsequently protonated during workup to give the corresponding ketone. masterorganicchemistry.com

| Reagent Type | Example | Expected Addition Pathway | Expected Product Type |

|---|---|---|---|

| Grignard / Organolithium | CH₃MgBr / CH₃Li | 1,2-Addition | Tertiary Allylic Alcohol |

| Organocuprate (Gilman) | (CH₃)₂CuLi | 1,4-Conjugate Addition | β-Substituted Ketone |

Baylis-Hillman Type Reactions

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine (B1218219). wikipedia.orgorganic-chemistry.org The enone system in this compound makes it a suitable candidate as the activated alkene component.

In a typical mechanism, the nucleophilic catalyst (e.g., DABCO) adds to the β-position of the enone, forming a zwitterionic enolate intermediate. This intermediate then attacks the aldehyde electrophile. Subsequent elimination of the catalyst yields a highly functionalized allylic alcohol. organic-chemistry.org While direct examples involving this compound are scarce, related cyclopentenone derivatives have been successfully employed in Morita-Baylis-Hillman reactions, suggesting the viability of this pathway. nih.govresearchgate.net An aza-Baylis-Hillman reaction, using an imine as the electrophile, is also a plausible transformation. wikipedia.org

Cycloaddition Chemistry

The electron-poor double bond of this compound makes it an excellent partner in cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions as Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. accessscience.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. The enone functionality, compounded by the inductive effect of the bromine atom, makes this compound an activated dienophile.

It is expected to react with a variety of electron-rich dienes, such as 1,3-butadiene, cyclopentadiene, and Danishefsky's diene, to yield bicyclic adducts. For instance, the reaction of the related methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate with 2,3-dimethyl-1,3-butadiene (B165502) proceeds efficiently. researchgate.net Furthermore, studies on intramolecular Diels-Alder reactions of brominated substrates have shown that the bromo-substituent can facilitate the reaction and influence the stereochemical outcome. mdpi.com The vinyl bromide moiety in the resulting cycloadducts is also synthetically valuable, as it can be further functionalized via cross-coupling reactions. nih.govresearchgate.net

| Diene | Expected Product Type | Notes |

|---|---|---|

| 1,3-Butadiene | Substituted bicyclo[4.3.0]nonene | Standard reaction with a simple acyclic diene. |

| Cyclopentadiene | Tricyclic adduct | Highly reactive diene; endo product typically favored. |

| Danishefsky's Diene | Bicyclic adduct with silyl (B83357) enol ether | Electron-rich diene leading to a versatile product for further elaboration. |

Electrophilic and Radical Reactivity

Beyond its role as a nucleophile acceptor, the double bond of this compound can also exhibit electrophilic and radical reactivity.

Electrophilic Addition: The carbon-carbon double bond can react with electrophiles. For example, addition of bromine (Br₂) would likely proceed through a cyclic bromonium ion intermediate. Subsequent attack by a bromide ion would lead to a tri-brominated cyclopentane (B165970) derivative. savemyexams.comlibretexts.org The regiochemistry and stereochemistry of the addition would be dictated by the stability of the intermediate and the anti-attack pathway on the bromonium ion.

Radical Reactivity: Radical reactions can be initiated under specific conditions, such as with radical initiators or photolysis. Potential radical pathways include:

Allylic Bromination: The hydrogens on the saturated carbons (C4 and C5) are allylic and could be susceptible to abstraction by radicals, leading to substitution at these positions.

Radical Addition to the Double Bond: A radical species could add to the double bond, initiating a chain reaction. For instance, bromine radicals generated from HBr in the presence of peroxides could add to the β-carbon, leading to an anti-Markovnikov type product after subsequent hydrogen abstraction.

Radical Cyclization: Research on related bromo-dienes has shown that radical-mediated ring-opening and cyclization reactions are feasible, suggesting that under the right conditions, the compound could undergo intramolecular radical cyclizations if an appropriate tethered reactive group were present. beilstein-journals.orgnih.govpsu.edu

Reactivity of the α-Bromo Substituent

The bromine atom in this compound is positioned on a carbon-carbon double bond, which influences its reactivity. This vinyl bromide can participate in various substitution and coupling reactions, often catalyzed by transition metals.

Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position. nih.govyoutube.comyoutube.com These reactions typically involve an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comnih.gov Common coupling partners include organoboron (Suzuki coupling), organotin (Stille coupling), and organosilicon reagents. youtube.comnih.govyoutube.com The versatility of these methods allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups. nih.gov

The general catalytic cycle for these cross-coupling reactions can be summarized as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

Transmetalation: A functional group from an organometallic reagent is transferred to the palladium center. youtube.com

Reductive Elimination: The desired product is formed by the coupling of the two organic fragments on the palladium, regenerating the Pd(0) catalyst. youtube.com

| Coupling Reaction | Typical Reagent | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(0) complex with phosphine ligands, Base | Aryl-substituted enone |

| Stille Coupling | Organostannane | Pd(0) complex | Alkyl/Aryl-substituted enone |

| Heck Coupling | Alkene | Pd(0) complex, Base | Alkenyl-substituted enone |

This table provides a generalized overview of common palladium-catalyzed coupling reactions applicable to α-bromo enones.

Radical Transformations

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a vinyl radical. This intermediate can then participate in a variety of radical transformations, including cyclization reactions. wikipedia.org Radical cyclizations are powerful methods for constructing new rings in a molecule. wikipedia.orgrsc.org

These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu3SnH). wikipedia.orgyoutube.com The process generally involves:

Initiation: Generation of a radical from an initiator.

Propagation: The initiator radical abstracts the bromine atom from this compound to form a vinyl radical. This radical can then attack an intramolecular multiple bond to form a cyclic radical. youtube.com

Termination: The cyclic radical is quenched, often by abstracting a hydrogen atom from the mediator, to give the final product and propagate the radical chain.

The regioselectivity of the cyclization is often governed by Baldwin's rules, with 5-exo-dig cyclizations being particularly favored in many systems. rsc.org

| Reaction Step | Description | Common Reagents |

| Radical Generation | Homolytic cleavage of the C-Br bond | Bu3SnH, AIBN |

| Radical Cyclization | Intramolecular attack of the vinyl radical on a tethered π-system | - |

| Product Formation | Quenching of the resulting radical | Bu3SnH |

This table outlines the key steps in a typical radical cyclization process involving an α-bromo enone.

Transformations Involving the Carbonyl and Alkene Moieties

Reduction Reactions (e.g., Luche Reduction)

The carbonyl group of the enone system in this compound can be selectively reduced. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH4) in the presence of a lanthanide salt like cerium(III) chloride (CeCl3), is a mild and effective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. youtube.comyoutube.com This method is known for its high chemoselectivity, often leaving other reducible functional groups, such as esters or the carbon-bromine bond, intact. youtube.com

The use of CeCl3 is thought to increase the electrophilicity of the carbonyl carbon, thereby promoting hydride attack at that position over conjugate addition to the β-carbon of the enone. youtube.com

| Reduction Method | Reagents | Primary Product | Key Features |

| Luche Reduction | NaBH4, CeCl3, Methanol | 2-Bromo-3-ethoxycyclopent-2-en-1-ol | High 1,2-selectivity, mild conditions |

| Sodium Borohydride | NaBH4, Methanol | 2-Bromo-3-ethoxycyclopent-2-en-1-ol | Can sometimes lead to mixtures of 1,2- and 1,4-reduction products |

| Lithium Aluminum Hydride | LiAlH4, then H3O+ | Complex mixture | A stronger reducing agent that can also reduce the C-Br bond and other functional groups |

This table compares different methods for the reduction of the carbonyl group in an enone system.

Epoxidation and Aziridination of the Enone System

The electron-deficient nature of the double bond in the enone system of this compound makes it susceptible to nucleophilic attack. This reactivity can be harnessed for epoxidation and aziridination reactions.

Epoxidation: The introduction of an epoxide ring across the double bond can be achieved using nucleophilic epoxidation methods. For electron-poor alkenes, this often involves the use of a nucleophilic oxidant, such as hydrogen peroxide under basic conditions (e.g., with a base like sodium hydroxide). The reaction proceeds via a conjugate addition of the hydroperoxide anion to the β-carbon of the enone, followed by intramolecular cyclization to form the epoxide and displace the leaving group.

Aziridination: Similarly, the formation of an aziridine (B145994) ring can be accomplished through the reaction of the enone with a suitable nitrogen-containing nucleophile. This can involve reagents that deliver a nitrene equivalent or through a conjugate addition-cyclization pathway with an amine derivative bearing a leaving group on the nitrogen atom.

Rearrangement and Elimination Mechanisms

Carbocation Rearrangements in Halogenated Systems

Under certain conditions, halogenated systems like this compound or its derivatives can undergo reactions that proceed through carbocation intermediates. libretexts.orglibretexts.org These carbocations are prone to rearrangement to form more stable species. youtube.comnih.gov For instance, if the corresponding allylic alcohol (obtained from the reduction of the ketone) is subjected to solvolysis in a polar protic solvent, the departure of the hydroxyl group (often after protonation to form a good leaving group) can generate an allylic carbocation. chegg.compearson.com

This carbocation can then be attacked by a nucleophile or undergo rearrangement. libretexts.orglibretexts.org The stability of carbocations generally follows the order: tertiary > secondary > primary. youtube.com Therefore, a less stable carbocation may rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocationic intermediate before reacting further. libretexts.orglibretexts.orgmasterorganicchemistry.com In the context of cyclic systems, these rearrangements can also lead to ring expansion or contraction. masterorganicchemistry.comyoutube.com

E2 Elimination Pathways

The presence of a bromine atom on the cyclopentenone ring suggests the possibility of elimination reactions to form a cyclopentadienone derivative. The E2 (bimolecular elimination) mechanism is a plausible pathway for such a transformation, requiring a strong base to abstract a proton from a carbon adjacent (β) to the carbon bearing the bromine atom.

In the case of this compound, there are two potential β-protons that could be abstracted by a base: one at the C4 position and one at the C5 position. The abstraction of these protons would lead to two different potential diene products. The regioselectivity of this reaction is governed by several factors, including the stability of the resulting alkene (Zaitsev's rule) and steric hindrance at the proton abstraction site (Hofmann's rule).

Zaitsev Product: Abstraction of the proton at C4 would lead to the formation of 3-ethoxycyclopenta-2,4-dien-1-one. This is the more substituted and conjugated diene, and according to Zaitsev's rule, it would be expected to be the thermodynamically more stable and major product when using a small, strong base.

Hofmann Product: Abstraction of a proton from the C5 position would result in the formation of 3-ethoxycyclopenta-2,5-dien-1-one. This less substituted product might be favored when using a bulky, sterically hindered base, which would preferentially attack the less sterically hindered C5 proton.

The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromine). In the cyclopentene (B43876) ring, this conformational requirement can influence the reaction rate.

| Pathway | Proton Abstracted | Base Type | Predicted Major Product | Governing Principle |

| A | C4-H | Small, strong (e.g., NaOEt) | 3-ethoxycyclopenta-2,4-dien-1-one | Zaitsev's Rule |

| B | C5-H | Bulky, strong (e.g., t-BuOK) | 3-ethoxycyclopenta-2,5-dien-1-one | Hofmann's Rule |

This table is based on established principles of E2 elimination reactions; specific experimental data for this compound was not available in the reviewed literature.

Intermolecular and Intramolecular Cyclizations

The dienone system that can be generated from this compound via elimination is a reactive intermediate for cycloaddition reactions. Furthermore, the inherent reactivity of the α,β-unsaturated ketone system allows for its participation in various cyclization processes.

Intermolecular Cyclizations:

The in situ-generated 3-ethoxycyclopenta-2,4-dien-1-one can act as a diene in intermolecular Diels-Alder reactions. When treated with a suitable dienophile, such as maleic anhydride (B1165640) or an activated alkyne, a [4+2] cycloaddition can occur to form a bicyclic adduct. The stereoselectivity of this reaction would be governed by the endo rule, which predicts that the dienophile's substituents will be oriented towards the developing diene bridge in the transition state.

For instance, the reaction with N-phenylmaleimide would be expected to yield a bicyclo[2.2.1]heptene derivative. The presence of the ethoxy and carbonyl groups on the diene component can influence the regioselectivity and stereoselectivity of the cycloaddition.

| Diene (from Elimination) | Dienophile | Reaction Type | Expected Product Class |

| 3-ethoxycyclopenta-2,4-dien-1-one | N-Phenylmaleimide | [4+2] Diels-Alder | Bicyclo[2.2.1]heptene derivative |

| 3-ethoxycyclopenta-2,4-dien-1-one | Dimethyl acetylenedicarboxylate | [4+2] Diels-Alder | Bicyclo[2.2.1]heptadiene derivative |

This table illustrates potential intermolecular cyclizations based on the expected reactivity of the in situ-generated diene.

Intramolecular Cyclizations:

If a suitable dienophile is tethered to the cyclopentenone ring, an intramolecular Diels-Alder (IMDA) reaction can take place. For example, if the ethoxy group were replaced by a substituent containing a double or triple bond at an appropriate distance, heating or Lewis acid catalysis could induce an intramolecular cycloaddition to form a fused or bridged polycyclic system.

While direct examples involving this compound are not prevalent in the literature, the synthesis of complex molecules like prostaglandins (B1171923) often involves related cyclopentenone derivatives. nih.govresearchgate.netlibretexts.org In these syntheses, cyclopentenones are key building blocks, and their transformations can include conjugate additions that lead to the formation of new rings. For instance, a nucleophilic side chain could be introduced at the C5 position, which could then undergo a subsequent intramolecular reaction.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Building Blocks for Natural Product Synthesis

The cyclopentenone core is a ubiquitous structural element in a wide array of natural products. The presence of bromine and an ethoxy group in 2-Bromo-3-ethoxycyclopent-2-enone offers multiple reaction sites for chemists to elaborate complex molecular architectures.

Precursors to Prostaglandins (B1171923) and Analogues

Prostaglandins are a group of physiologically active lipid compounds that exhibit a diverse range of hormone-like effects. Their core structure is based on prostanoic acid, which features a cyclopentane (B165970) ring. Due to their significant biological activities, the synthesis of prostaglandins and their analogues has been a major focus of organic chemistry.

| Intermediate Class | Relevance to Prostaglandin Synthesis |

| α-Bromo Enones | Serve as precursors for the cyclopentane ring of prostaglandins. |

| 5-Alkenyl-cyclopent-2-enones | Key intermediates for the attachment of prostaglandin side chains. |

| Functionalized Cyclopentenones | Formed from rearrangements and serve as the core structure. |

Synthesis of Jasmone and Aflatoxin Core Structures

Jasmone , a fragrant component of jasmine oil, is a substituted cyclopentenone. organicchemistrydata.orgnih.govnist.gov Its synthesis is a classic topic in organic chemistry, and numerous routes have been developed, many of which rely on the construction of a functionalized cyclopentenone ring. Although a direct synthesis of jasmone from this compound is not documented in the available literature, the general synthetic strategies for jasmone often involve the alkylation of a cyclopentenone precursor. ucl.ac.uk The reactive sites on this compound would theoretically allow for the introduction of the necessary side chains to form the jasmone skeleton.

Aflatoxins are a class of toxic compounds produced by certain molds. Their complex molecular structure, which includes a coumarin ring fused to a cyclopentenone, has made them a challenging target for total synthesis. Research into the total synthesis of aflatoxins has shown the utility of bromo-unsaturated cyclopentanone (B42830) intermediates. While the specific ethoxy-substituted variant has not been explicitly mentioned, these bromo-cyclopentanone structures are crucial for constructing the D and E rings of the aflatoxin core.

Intermediates for Complex Polycyclic Systems (e.g., Papuaforin A)

The synthesis of complex, polycyclic natural products often requires versatile and highly functionalized building blocks. While there is no specific information in the searched literature linking this compound to the synthesis of Papuaforin A , the general utility of cyclopentenone derivatives in the construction of intricate molecular frameworks is well-established. The total synthesis of Papuaforins A-C has been achieved through a gold(I)-catalyzed carbocyclization, highlighting a different synthetic strategy. organicchemistrydata.org

Intermediate in Pharmaceutical and Agrochemical Development

The reactivity of the bromo-enone system makes this compound and similar compounds valuable intermediates in the synthesis of a variety of heterocyclic compounds that are often the core of pharmaceutical and agrochemical agents.

Design of Selective Adrenergic Receptor Agonists

Adrenergic receptors are a class of G protein-coupled receptors that are targets for many drugs. mdpi.com The design and synthesis of selective adrenergic receptor agonists is an active area of pharmaceutical research. researchgate.net While the direct use of this compound in the synthesis of adrenergic receptor agonists is not documented in the available literature, the development of novel synthetic routes to access complex molecular scaffolds is crucial in drug discovery. The functional groups present in this compound could potentially be manipulated to create precursors for various pharmacologically active molecules.

Synthesis of Heterocyclic Compounds (e.g., Imidazoles, Pyrazines, Thiazoles)

The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry. The α-bromo-β-alkoxy-enone structure of this compound makes it a plausible precursor for various heterocycles.

Imidazoles : The imidazole ring is a common feature in many pharmaceuticals. General synthetic methods for imidazoles often involve the reaction of α-haloketones with amidines or their equivalents. organic-chemistry.orgresearchgate.netnih.govmdpi.com A step-economical synthesis of polysubstituted aminoimidazoles has been reported through the reaction of 2-bromo-2-alkenones with guanidine. This reaction proceeds through a tandem pathway of aza-Michael addition, SN2, and a redox-neutral process. Given its structure, this compound could potentially undergo a similar reaction sequence to yield a fused aminoimidazole system.

Pyrazines : Pyrazines are another important class of nitrogen-containing heterocycles found in many natural and synthetic bioactive compounds. nih.govmdpi.comresearchgate.net Their synthesis often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While a direct route from this compound is not immediately apparent from the literature, its conversion to a suitable dicarbonyl precursor could potentially lead to pyrazine derivatives.

Thiazoles : The thiazole ring is present in numerous drugs. A common and versatile method for thiazole synthesis is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.govorganic-chemistry.organalis.com.my Given that this compound possesses an α-bromoketone-like reactivity within its enone system, it is conceivable that it could react with thioamides or thiourea to form fused thiazole derivatives. nih.gov

| Heterocycle | Potential Synthetic Route from Related Precursors |

| Imidazole | Reaction of α-bromoalkenones with guanidine. |

| Pyrazine | Conversion to a 1,2-dicarbonyl compound followed by condensation with a 1,2-diamine. |

| Thiazole | Hantzsch synthesis involving the reaction of an α-haloketone with a thioamide. |

Development of Novel Synthetic Reagents and Equivalents

The strategic use of this compound extends to its role as a precursor for the generation of highly reactive intermediates that are otherwise difficult to access. These intermediates serve as powerful tools in the construction of complex molecular architectures.

Generation of α-Keto Vinyl Anion Equivalents

The concept of α-keto vinyl anions is of significant interest in organic synthesis as they represent versatile synthons for the formation of carbon-carbon bonds at the α-position of an enone system. However, the direct generation of such anions is often challenging due to their inherent instability. A successful strategy to overcome this involves the use of "latent" or "masked" functionalities that can be converted into the desired reactive species under specific conditions.

While direct experimental evidence for the generation of an α-keto vinyl anion equivalent from this compound is not extensively documented in readily available literature, the principle can be illustrated by analogy to similar α-bromoenone systems. A well-established approach involves the protection of the ketone functionality, followed by a halogen-metal exchange to generate the nucleophilic vinyl species.

For instance, the ethylene (B1197577) ketal of 2-bromo-2-cyclopentenone has been effectively utilized as a latent α-keto vinyl anion equivalent. orgsyn.org In this approach, the ketone is first protected as an ethylene ketal. Subsequent treatment of the resulting 2-bromo-2-cyclopentenone ethylene ketal with a strong base, such as butyllithium, at low temperatures facilitates a bromine-lithium exchange. This in situ generation of a vinyllithium species effectively serves as an α-keto vinyl anion equivalent. This reactive intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the α-position of the cyclopentenone ring. Upon deprotection of the ketal, the α-substituted cyclopentenone is revealed.

This methodology highlights the potential of α-bromoenones, including by extension this compound, to serve as precursors to these valuable synthetic intermediates. The presence of the ethoxy group in this compound could potentially influence the reactivity and stability of the corresponding vinyl anion equivalent, offering opportunities for unique synthetic applications.

Table 1: Conceptual Generation of an α-Keto Vinyl Anion Equivalent

| Step | Reagent/Condition | Intermediate | Product |

| 1. Protection | Ethylene glycol, p-TsOH | This compound ethylene ketal | - |

| 2. Anion Formation | n-Butyllithium, -78 °C | Vinyllithium species | - |

| 3. Electrophilic Trap | Electrophile (E+) | α-Substituted ketal | - |

| 4. Deprotection | Aqueous acid | - | α-Substituted 3-ethoxycyclopent-2-enone |

This table presents a conceptual pathway based on established methodologies for related compounds.

Application in Asymmetric Synthesis

The construction of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Functionalized cyclopentenones are valuable building blocks in this regard, and the strategic incorporation of chirality can lead to the synthesis of complex and stereochemically rich targets.

Role in Chiral Molecule Construction

While specific examples detailing the direct use of this compound in asymmetric synthesis to construct chiral molecules are not prevalent in the reviewed literature, its structural features suggest a significant potential for such applications. The reactivity of the enone system, coupled with the presence of the bromo and ethoxy substituents, provides multiple handles for stereoselective transformations.

The general strategies for the asymmetric synthesis of chiral cyclopentenones often involve either the use of chiral starting materials, the application of chiral auxiliaries, or the development of catalytic asymmetric methods. york.ac.ukrsc.org In the context of this compound, several hypothetical scenarios for its application in chiral molecule construction can be envisioned:

Asymmetric Conjugate Addition: The enone moiety is susceptible to conjugate addition reactions. The use of chiral organocatalysts or chiral metal complexes could facilitate the enantioselective addition of nucleophiles to the β-position, thereby establishing a new stereocenter. The electronic and steric influence of the bromo and ethoxy groups would play a crucial role in the stereochemical outcome of such reactions.

Derivatization into Chiral Ligands or Auxiliaries: The functional groups on the cyclopentenone ring could be modified to incorporate chiral moieties, transforming the molecule into a chiral auxiliary or ligand for asymmetric catalysis.

Kinetic Resolution: A racemic mixture of a derivative of this compound could be subjected to a kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in high enantiomeric excess.

The development of efficient asymmetric methods for the synthesis of chiral cyclohexenones with quaternary stereocenters, for example, highlights the ongoing interest in creating stereochemically complex cyclic ketones. nih.gov Although focused on a different ring system, these studies underscore the importance of developing catalytic methods for the desymmetrization of prochiral substrates or the enantioselective functionalization of existing rings to generate valuable chiral building blocks. nih.gov Such principles could be adapted to the cyclopentenone framework of this compound.

Table 2: Potential Asymmetric Transformations Involving a 2-Bromo-3-alkoxycyclopent-2-enone Scaffold

| Transformation | Chiral Source | Potential Outcome |

| Conjugate Addition | Chiral Catalyst (e.g., organocatalyst, metal complex) | Enantioenriched β-substituted cyclopentanone |

| Aldol (B89426) Reaction | Chiral Auxiliary on a tethered nucleophile | Diastereoselective formation of a new stereocenter |

| Dynamic Kinetic Resolution | Chiral Reducing Agent | Enantioenriched allylic alcohol |

This table illustrates potential, rather than experimentally verified, applications in asymmetric synthesis.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Bromo-3-ethoxycyclopent-2-enone, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are crucial for confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethoxy group and the cyclopentenone ring protons would be expected.

The ethoxy group (-OCH₂CH₃) would exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is due to coupling with the two methylene protons.

The protons on the cyclopentenone ring would also show specific signals. The two methylene protons at the C4 and C5 positions are diastereotopic and would likely appear as complex multiplets due to their coupling with each other and potentially with other protons. The exact chemical shifts of these protons are influenced by the neighboring carbonyl group and the double bond.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| Ethoxy CH₃ | ~1.4 | Triplet (t) | ~7 |

| Ring CH₂ (C4) | ~2.5 - 2.8 | Multiplet (m) | - |

| Ring CH₂ (C5) | ~2.8 - 3.1 | Multiplet (m) | - |

| Ethoxy CH₂ | ~4.4 | Quartet (q) | ~7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show seven distinct carbon signals. The carbonyl carbon (C=O) of the cyclopentenone ring typically appears at a low field (downfield) in the range of 190-200 ppm. The two sp² hybridized carbons of the double bond (C2 and C3) would also have characteristic chemical shifts, with the carbon atom bonded to the bromine atom (C2) appearing at a different shift compared to the carbon bonded to the ethoxy group (C3). The carbons of the ethoxy group and the remaining two sp³ hybridized carbons of the cyclopentenone ring will appear at higher fields (upfield).

| Carbon Atom | Expected Chemical Shift (ppm) |

| Ethoxy CH₃ | ~15 |

| Ring CH₂ (C5) | ~30 |

| Ring CH₂ (C4) | ~35 |

| Ethoxy CH₂ | ~70 |

| C-Br (C2) | ~115 |

| C-O (C3) | ~160 |

| C=O (C1) | ~195 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

In the IR spectrum of this compound, several key absorption bands would be anticipated. A strong absorption band in the region of 1715-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ketone. The C=C double bond stretching vibration would likely appear around 1620-1640 cm⁻¹. The C-O stretching of the ethoxy group would be observed in the fingerprint region, typically between 1050 and 1250 cm⁻¹. The presence of the C-Br bond would give rise to a stretching vibration at lower wavenumbers, generally in the range of 500-600 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also show these characteristic vibrations, although the relative intensities of the peaks may differ. For instance, the C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| C=O Stretch (α,β-unsaturated ketone) | 1715 - 1730 | IR |

| C=C Stretch | 1620 - 1640 | IR, Raman |

| C-O Stretch (Ether) | 1050 - 1250 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensities. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation of the molecular ion under the high-energy conditions of the mass spectrometer would lead to the formation of various daughter ions. Common fragmentation pathways could include the loss of the ethoxy group, the bromine atom, or carbon monoxide from the ketone. Analyzing these fragmentation patterns can provide further structural confirmation.

| Ion | Expected m/z | Significance |

| [M]⁺ (with ⁷⁹Br) | 218 | Molecular Ion |

| [M+2]⁺ (with ⁸¹Br) | 220 | Molecular Ion Isotope Peak |

| [M - C₂H₅O]⁺ | 173/175 | Loss of ethoxy group |

| [M - Br]⁺ | 139 | Loss of bromine atom |

| [M - CO]⁺ | 190/192 | Loss of carbon monoxide |

Note: The relative intensities of the fragment ions can vary depending on the ionization method used.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Reaction Mechanisms (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For a molecule like 2-Bromo-3-ethoxycyclopent-2-enone, which features a reactive α,β-unsaturated ketone system and a vinyl bromide moiety, DFT studies could provide critical insights into its reactivity.

Such studies would typically involve:

Transition State Searching: Identifying the transition state structures for potential reactions, such as nucleophilic addition to the enone system or reactions involving the carbon-bromine bond.

Activation Energy Barriers: Calculating the energy barriers for these reactions to predict the most likely reaction pathways.

Reaction Coordinate Mapping: Mapping the entire energy profile of a reaction from reactants to products through the transition state.

Without specific studies on this compound, it is not possible to provide data on its specific reaction mechanisms.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are widely used to predict spectroscopic properties, which can aid in the characterization of molecules. For this compound, theoretical calculations could predict:

NMR Spectra: Calculation of ¹H and ¹³C NMR chemical shifts to compare with experimental data and assist in structural confirmation.

IR Spectra: Prediction of vibrational frequencies to assign bands in an experimental IR spectrum to specific molecular motions.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.

Conformational Analysis would involve mapping the potential energy surface of the molecule as a function of the rotation around its single bonds, particularly the C-O bond of the ethoxy group. This would identify the most stable conformations (lowest energy) and the energy barriers between them.

A hypothetical data table for predicted spectroscopic properties is presented below for illustrative purposes. Note: This data is not based on actual published research for this specific molecule and is for exemplary purposes only.

| Property | Predicted Value (Illustrative) |

| ¹H NMR (δ, ppm) - C4-H₂ | 2.5 - 2.7 |

| ¹H NMR (δ, ppm) - C5-H₂ | 2.8 - 3.0 |

| ¹H NMR (δ, ppm) - OCH₂ | 4.1 - 4.3 |

| ¹H NMR (δ, ppm) - CH₃ | 1.3 - 1.5 |

| ¹³C NMR (δ, ppm) - C=O | 195 - 200 |

| ¹³C NMR (δ, ppm) - C-Br | 110 - 115 |

| IR Frequency (cm⁻¹) - C=O | 1700 - 1720 |

Elucidation of Stereochemical Outcomes

Computational chemistry is instrumental in predicting and explaining the stereochemistry of reactions. For reactions involving this compound, such as additions to the double bond or reactions at the chiral center that could be formed, computational studies could:

Model Diastereomeric Transition States: For reactions that can produce multiple stereoisomers, the transition state energies for each pathway can be calculated. According to the Curtin-Hammett principle, the ratio of products is determined by the difference in these transition state energies.

Analyze Steric and Electronic Effects: Investigate how the steric bulk of the ethoxy group and the electronic influence of the bromine atom direct incoming reagents to a specific face of the cyclopentenone ring.

Without published computational studies, a detailed analysis of the stereochemical outcomes for reactions of this compound remains speculative.

Exploration of Analogues and Derivatives

Variation of Halogen Substituents (e.g., other α-haloenones)

The identity of the halogen atom at the α-position of an enone significantly influences the molecule's reactivity. While the bromo derivative is common, analogous α-chloro and α-iodoenones are also synthetically important. The preparation of α-halo ketones is a fundamental transformation in organic synthesis, often achieved through the direct halogenation of the corresponding ketone. libretexts.orgmdpi.com The reactivity of these α-haloenones in nucleophilic substitution reactions is notably high for SN2-type displacements. libretexts.org

The general characteristics of halogenation of ketones are well-studied. The reaction typically proceeds via the enol or enolate form of the ketone, and the rate can be catalyzed by either acid or base. libretexts.org For instance, the halogenation of 2-propanone has been shown to be independent of the halogen concentration (for chlorine, bromine, and iodine), indicating that the rate-determining step is the formation of the enol or enolate. libretexts.org

The choice of halogenating agent is crucial and diverse, ranging from elemental halogens like Br₂ and Cl₂ to reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂). libretexts.orgmdpi.com The nature of the halogen affects the carbon-halogen bond strength and the leaving group ability, thereby modulating the compound's reactivity in subsequent transformations. For example, α-iodo ketones are generally more reactive than their bromo or chloro counterparts but may also be less stable. Conversely, α-chloroenones are more stable but may require more forcing conditions for reaction. researchgate.net

Table 1: Comparison of α-Halogen Substituents

| Halogen | Typical Reagent | Relative Reactivity (as Leaving Group) | Bond Strength (C-X) |

|---|---|---|---|

| Iodine | I₂, NIS | Highest | Weakest |

| Bromine | Br₂, NBS | Intermediate | Intermediate |

| Chlorine | Cl₂, NCS, SO₂Cl₂ | Lowest | Strongest |

Data compiled from general principles of organic chemistry.

Modifications of the Alkoxy Group (e.g., 2-Bromo-3-methoxycyclopent-2-enone)

Altering the ethoxy group (-OCH₂CH₃) in 2-bromo-3-ethoxycyclopent-2-enone to other alkoxy groups can impact the electronic properties and steric environment of the molecule. The synthesis of such analogs would typically involve similar synthetic routes, substituting ethanol (B145695) with other alcohols (e.g., methanol, propanol) in the formation of the enol ether precursor.

A key analogue is 2-Bromo-3-methoxycyclopent-2-enone. nih.gov This compound substitutes the ethoxy group with a smaller methoxy (B1213986) group. This modification might lead to subtle differences in reactivity due to the varied inductive effects and steric bulk of the alkoxy substituents. The methoxy group is less sterically demanding, which could influence the accessibility of the carbonyl carbon or the double bond to attacking reagents.

Table 2: Properties of 2-Bromo-3-alkoxycyclopent-2-enone Analogs

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|

| This compound | C₇H₉BrO₂ | 205.05 |

Substitution Pattern Variations on the Cyclopentenone Ring

Introducing alkyl or other functional groups onto the cyclopentenone ring creates a large family of derivatives with diverse properties. For example, placing an alkyl group at the C-3 position (in place of the alkoxy group) generates 2-bromo-3-alkylcyclopent-2-enones.

Examples such as 2-Bromo-3-methyl-2-cyclopenten-1-one sigmaaldrich.comnih.gov and 2-Bromo-3-propylcyclopent-2-enone chemspider.com illustrate this type of variation. The synthesis of these compounds often involves the bromination of the corresponding 3-alkyl-cyclopent-2-enone. The nature and size of the alkyl group can influence the molecule's lipophilicity and steric profile, which in turn can affect its reactivity and interactions in chemical processes.

Table 3: Selected 3-Substituted 2-Bromocyclopent-2-enone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|---|

| 2-Bromo-3-methyl-2-cyclopenten-1-one | 80963-36-6 sigmaaldrich.com | C₆H₇BrO sigmaaldrich.comnih.gov | 175.02 nih.gov |

| 2-Bromo-3-propylcyclopent-2-enone | Not Available | C₈H₁₁BrO chemspider.com | 203.08 chemspider.com |

Related Cyclic α-Bromoenone Scaffolds

The fundamental α-bromoenone motif is not limited to the five-membered cyclopentenone system. Six-membered rings, such as those in 3-Bromocyclohex-2-enone and 2-Bromo-3-hydroxycyclohex-2-en-1-one, represent important related scaffolds. nih.govnih.gov

3-Bromocyclohex-2-enone can be synthesized from 1,3-cyclohexanedione (B196179) using triphenylphosphine (B44618) and carbon tetrabromide, a method that avoids the use of hazardous liquid bromine and is suitable for larger-scale production. google.com The change in ring size from five to six carbons alters the bond angles and conformational flexibility of the molecule, which can lead to different reaction pathways and product distributions compared to its cyclopentenone counterparts.

The compound 2-Bromo-3-hydroxycyclohex-2-en-1-one introduces a hydroxyl group, making it a bromo-substituted analog of a cyclic β-diketone enol. nih.gov This introduces the potential for different tautomeric forms and adds a site for further functionalization. nih.govnih.gov

Table 4: Comparison of Cyclic α-Bromoenone Scaffolds

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Ring Size |

|---|---|---|---|---|

| 3-Bromocyclopent-2-enone | 51865-32-8 achemblock.com | C₅H₅BrO achemblock.com | 161.00 achemblock.com | 5-membered |

| 3-Bromocyclohex-2-enone | 56671-81-9 epa.gov | C₆H₇BrO nih.govuni.lu | 175.02 nih.gov | 6-membered |

Epoxy- and Hydroxy-Cyclopentenone Derivatives

Further derivatization of the cyclopentenone core can lead to valuable synthetic intermediates, such as epoxy- and hydroxy-cyclopentenones. The double bond in cyclopentenone derivatives is susceptible to epoxidation. For instance, 3-methyl-2-cyclopenten-1-one (B1293772) can be epoxidized to form 2,3-epoxy-3-methylcyclopentanone, which can then be isomerized under acid catalysis to yield 2-hydroxy-3-methylcyclopent-2-en-1-one. google.com This hydroxy derivative, also known as methylcyclopentenolone, is a flavorant and a versatile synthetic building block. wikipedia.org

The synthesis of 5-hydroxycyclopent-2-enones can also be achieved through methods like the interrupted Nazarov cyclization of allenyl vinyl ketones. organic-chemistry.org These transformations highlight the synthetic utility of the cyclopentenone scaffold in accessing more complex and functionalized five-membered ring systems. The introduction of hydroxyl or epoxy groups provides handles for subsequent stereoselective reactions, making them important precursors in natural product synthesis.

Q & A

Q. What established synthetic routes exist for 2-bromo-3-ethoxycyclopent-2-enone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized cyclopentenone precursor. Key reagents include bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) . For example:

- Direct Bromination : Using Br₂ in dichloromethane at 0–25°C with catalytic FeCl₃ yields the product via electrophilic aromatic substitution.

- NBS-Mediated Bromination : NBS in acetonitrile at reflux conditions (80°C) with AlCl₃ enhances regioselectivity.

Optimization Tips : - Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from di-brominated byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the α,β-unsaturated ketone (δ ~6.5 ppm for the enone proton; δ ~200 ppm for the carbonyl carbon) and the ethoxy group (δ ~1.3 ppm for CH₃; δ ~60–70 ppm for OCH₂CH₃) .

- IR Spectroscopy : Confirm the carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~550 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 218 (M⁺ for C₇H₉BrO₂) and fragment ions corresponding to loss of Br (M⁺ – 80).

Cross-validate data against NIST-standardized spectra to ensure accuracy .

Advanced Research Questions

Q. How do the bromine and ethoxy substituents influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromine atom deactivates the enone system, slowing nucleophilic attacks but enhancing electrophilicity at the β-carbon. The ethoxy group donates electron density via resonance, modulating reactivity .

- Experimental Design :

- Perform kinetic studies under varying temperatures and solvents (e.g., polar aprotic vs. protic) to assess substituent effects.

- Use density functional theory (DFT) calculations to map frontier molecular orbitals and predict regioselectivity.

Data Interpretation : Compare experimental yields and computational activation energies to establish structure-reactivity relationships.

Q. How can researchers resolve contradictions in reported melting points or NMR data across literature sources?

- Methodological Answer :

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to quantify impurities .

- Standardized Protocols : Replicate synthesis and characterization under controlled conditions (e.g., NIST-recommended NMR parameters) .

- Collaborative Validation : Cross-reference data with multiple independent studies or databases (e.g., PubChem, EPA DSSTox) to identify outliers .

Q. What strategies mitigate decomposition of this compound during storage or reactions?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation.

- Stability Testing : Conduct accelerated aging studies (40°C/75% relative humidity) and monitor decomposition via GC-MS.

- Reaction Conditions : Avoid prolonged exposure to bases or nucleophiles, which may displace the bromine atom. Use scavengers like molecular sieves in moisture-sensitive reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.